Physical and chemical properties of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Physical and chemical properties of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, a specialized quinoline derivative. As this compound is a reactive intermediate rather than a widely cataloged substance, this document synthesizes predictive data based on its constituent functional groups and its immediate precursor, 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, handling, reactivity, and analytical characterization. The guide includes detailed experimental protocols and theoretical frameworks to empower researchers in their work with this and structurally related molecules.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The quinoline scaffold is considered a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to applications as antibacterial, anticancer, antimalarial, and anti-inflammatory agents.[2] The specific substitution pattern on the quinoline ring profoundly influences its physicochemical properties and biological activity. The title compound, 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride, combines several key structural features: a quinoline core, a 2-aryl substituent known to modulate activity, a methyl group at the 6-position, and a highly reactive carbonyl chloride at the 4-position. This carbonyl chloride functional group makes it a valuable intermediate for synthesizing a wide range of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs.[3]
Molecular Identity and Predicted Physical Properties
Direct experimental data for this specific carbonyl chloride is not extensively published. Therefore, the properties are predicted based on its molecular structure and data from its carboxylic acid precursor.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | Standard nomenclature |
| CAS Number | 1160253-73-5 | [4] |
| Molecular Formula | C₁₈H₁₄ClNO₂ | [4] |
| Molecular Weight | 311.76 g/mol | [4] |
| Appearance | Predicted to be a solid, likely crystalline, ranging from off-white to yellow. | Analogy with related quinoline carboxylic acids and acyl chlorides. |
| Melting Point | Not determined. Likely higher than its carboxylic acid precursor due to increased molecular weight, but this can be influenced by crystalline packing. | Prediction |
| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | Acyl chlorides are thermally sensitive. |
| Solubility | Predicted to be soluble in anhydrous aprotic organic solvents such as Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and Dioxane. Insoluble in water. | General solubility of acyl chlorides. |
| Stability | Highly reactive and moisture-sensitive. Must be stored under inert, anhydrous conditions. | Inherent reactivity of the acyl chloride functional group. |
Synthesis and Chemical Reactivity
Synthetic Pathway
The primary route to 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves a two-step process.
Step 1: Synthesis of the Carboxylic Acid Precursor
The precursor, 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid, is typically synthesized via the Pfitzinger reaction .[2][5] This reaction involves the condensation of an isatin derivative (5-methylisatin in this case) with a carbonyl compound containing an α-methylene group (2-methoxyacetophenone) in the presence of a strong base.[6]
Step 2: Conversion to the Carbonyl Chloride
The carboxylic acid is then converted to the highly reactive carbonyl chloride. This is a standard transformation in organic synthesis, typically achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Chemical Reactivity
The reactivity of the title compound is dominated by two key features: the electrophilic carbonyl chloride and the quinoline ring system.
-
Acyl Chloride Reactivity : The carbonyl chloride group is a potent electrophile, highly susceptible to nucleophilic acyl substitution. It will react readily with a wide range of nucleophiles, including water, alcohols, amines, and thiols, to form the corresponding carboxylic acids, esters, amides, and thioesters. These reactions are typically rapid and often exothermic. Due to its high reactivity with water, the compound is corrosive and will hydrolyze upon exposure to moisture or humid air, releasing hydrochloric acid.
-
Quinoline Ring Reactivity : The quinoline ring itself can undergo various reactions. The nitrogen atom makes the pyridine ring electron-deficient, rendering positions 2 and 4 susceptible to nucleophilic attack.[7] Conversely, the benzene ring is more susceptible to electrophilic substitution, which typically occurs at positions 5 and 8.[8] However, under the conditions used for acyl chloride reactions, the quinoline ring is generally stable.
Safety, Handling, and Storage
As a reactive acyl chloride, 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride must be handled with stringent safety precautions.
-
Personal Protective Equipment (PPE) : Always use in a chemical fume hood. Wear safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling : Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[10] Use dry glassware and anhydrous solvents. Avoid inhalation of dust or vapors, as they are corrosive to the respiratory tract.[11] Avoid contact with skin and eyes, as it can cause severe burns.[12]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[10] Storage under an inert atmosphere is highly recommended.
Spectroscopic Characterization
Unambiguous structural confirmation of this molecule requires a combination of spectroscopic techniques.[1] The following sections predict the key spectral features based on its structure and data from analogous compounds.[13][14]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the carbonyl chloride stretch.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity / Comments |
| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Very Strong, Sharp. The electron-withdrawing nature of the chlorine atom increases the C=O bond order, shifting the absorption to a higher frequency compared to ketones or carboxylic acids.[15][16][17] |
| C=C / C=N Stretch (Aromatic) | 1500 - 1620 | Medium to Strong |
| C-O Stretch (Methoxy Ether) | 1230 - 1270 (asymmetric) & 1010 - 1050 (symmetric) | Strong |
| C-H Stretch (Aromatic & Methyl) | 3000 - 3100 (Aromatic), 2850 - 3000 (Aliphatic) | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for detailed structural elucidation.[18][19]
¹H NMR: The proton NMR spectrum will provide information on the substitution pattern. Chemical shifts (δ) are predicted relative to TMS in a solvent like CDCl₃.
-
Aromatic Protons (quinoline & phenyl rings): δ 7.0 - 8.5 ppm. A complex series of multiplets, doublets, and singlets. The specific coupling patterns would confirm the substitution. Protons adjacent to the quinoline nitrogen (e.g., H-3 and H-8) are typically deshielded.[20]
-
Methoxy Protons (-OCH₃): δ ~3.9 ppm. A sharp singlet integrating to 3 protons.
-
Methyl Protons (-CH₃): δ ~2.5 ppm. A sharp singlet integrating to 3 protons.
¹³C NMR: The carbon NMR will show the total number of unique carbon atoms.
-
Carbonyl Carbon (C=O): δ 165 - 175 ppm. This region is characteristic of acyl halide carbonyls.[21]
-
Aromatic Carbons: δ 110 - 160 ppm. This region will contain numerous signals for the carbons of the quinoline and phenyl rings.
-
Methoxy Carbon (-OCH₃): δ ~56 ppm.
-
Methyl Carbon (-CH₃): δ ~21 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): A distinct peak at m/z 311, with a characteristic M+2 isotope peak at m/z 313 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Loss of Cl radical: [M - Cl]⁺ at m/z 276. This acylium ion is often a prominent fragment.
-
Loss of CO: From the acylium ion, loss of carbon monoxide to give a fragment at m/z 248.
-
Loss of COCl radical: [M - COCl]⁺ at m/z 248.
-
Quinoline Ring Fragmentation: Further fragmentation can involve the loss of HCN from the quinoline ring.[22][23][24]
-
Experimental Protocols
Protocol: Synthesis of 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride from its Carboxylic Acid
WARNING: This procedure involves corrosive and moisture-sensitive reagents. It must be performed in a chemical fume hood with appropriate PPE. All glassware must be oven- or flame-dried before use.
Materials:
-
2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 - 5.0 eq) or Oxalyl chloride (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid.
-
Add anhydrous solvent (e.g., Toluene) to suspend the acid.
-
Slowly add thionyl chloride to the suspension at room temperature. (Alternatively, if using oxalyl chloride, add the oxalyl chloride followed by one drop of DMF).
-
Gently heat the reaction mixture to reflux (typically 50-70°C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A vacuum trap containing a base solution (e.g., NaOH) is necessary to neutralize the toxic and corrosive vapors.
-
The crude product, a solid residue, is obtained. It can be used directly for the next step or purified by recrystallization from a dry, non-protic solvent if necessary. The product must be stored under strictly anhydrous conditions.
Protocol: General Procedure for Amide Synthesis
Procedure:
-
Dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the crude 2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the carbonyl chloride solution dropwise to the stirred amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product, which can then be purified by column chromatography or recrystallization.
Conclusion
2-(2-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a valuable, reactive intermediate for chemical synthesis, particularly in the field of drug discovery. While direct physical data is scarce, a robust understanding of its properties and reactivity can be derived from the well-established chemistry of its constituent functional groups. Its synthesis from the corresponding carboxylic acid is straightforward, but its handling requires rigorous adherence to safety protocols due to its moisture sensitivity and corrosivity. The predictive spectroscopic data and detailed protocols provided in this guide offer a solid foundation for researchers to safely and effectively utilize this compound in the synthesis of novel quinoline derivatives for scientific exploration.
References
- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Benchchem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Pfitzinger Quinoline Synthesis. (n.d.). SlidePlayer.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC - NIH.
- Benchchem. (2025).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.
- Seaton, P. J., & Williamson, R. T. (n.d.).
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
- Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Doebner-Miller reaction and applic
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Application of pfitzinger reaction in. (n.d.). JOCPR.
- Doebner-von Miller Synthesis. (n.d.). SlidePlayer.
- Clugston, D. M., & MacLean, D. B. (2025). Mass Spectra of oxygenated quinolines.
- MASS SPECTRA OF OXYGENATED QUINOLINES. (n.d.). Canadian Science Publishing.
- Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry. (2024). RSC Publishing.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed.
- Benchchem. (2025). Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of 2-Arylquinazolines.
- byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
- Acyl chloride. (2025). Sciencemadness Wiki.
- Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)
- Infrared Spectroscopy. (n.d.). LibreTexts.
- ICSC 0210 - ACETYL CHLORIDE. (n.d.). Inchem.org.
- SAFETY DATA SHEET - Acetyl chloride. (2010). Fisher Scientific.
- Acetyl chloride - SAFETY D
- IR signals for carbonyl compounds. (n.d.). Khan Academy.
- Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG.
- Spectroscopy of Carboxylic Acid Deriv
- How to identify an Acyl Chloride in an IR spectra? (2024). Reddit.
- The Infrared Spectrum, Vibrational Assignment and Spectroscopic Entropy of Carbonyl Chloride. (n.d.). Journal of the American Chemical Society.
- 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (n.d.). NIH.
- Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
- 2-(2-methoxyphenyl)-6-methylquinoline-4-carboxylic acid. (n.d.). ChemicalBook.
- Reactivity Quinoline. (n.d.). Scribd.
- 2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride. (2022). ChemicalBook.
- Reactivity of Quinoline. (2020). YouTube.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1Hbenzo[d]imidazol-2- yl)quinoline. (2024).
- 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. (n.d.). PubChem.
- Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents. (n.d.). PubMed.
- 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID. (2022). ChemicalBook.
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- 2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS. (n.d.). ChemicalBook.
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.).
- 2-(2-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid. (n.d.). BLDpharm.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
- 2-HYDROXY-6-METHOXY-QUINOLINE-4-CARBOXYLIC ACID. (2023). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioevaluation of quinoline-4-carbonyl derivatives of piperazinyl-benzothiazinones as promising antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-methoxyphenyl)-6-methylquinoline-4-carbonyl chloride | 1160253-73-5 [chemicalbook.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 12. chemos.de [chemos.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sci-Hub. Spectroscopic and quantum chemical studies on the structure of 2-arylquinoline-4(1H)-thione derivatives / Journal of Molecular Structure, 2004 [sci-hub.st]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. Khan Academy [khanacademy.org]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tsijournals.com [tsijournals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
